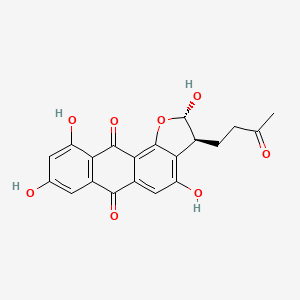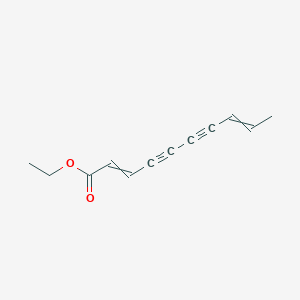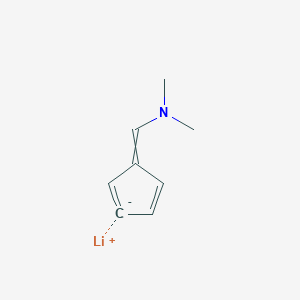
lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine is a chemical compound that features a lithium atom bonded to a cyclopentadienylidene ring and a dimethylmethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine typically involves the reaction of cyclopentadiene with N,N-dimethylmethanamine in the presence of a lithium reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent unwanted side reactions. The product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions often require anhydrous conditions and low temperatures.
Substitution: Substitution reactions may involve halogens, alkylating agents, or nucleophiles. Conditions vary depending on the specific reaction but often include solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction could produce cyclopentadiene derivatives. Substitution reactions can result in a wide range of products, including halogenated or alkylated compounds.
Applications De Recherche Scientifique
Lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and as a precursor in the synthesis of organometallic complexes.
Biology: It may be explored for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it valuable in materials science, particularly in the development of novel polymers and catalysts.
Mécanisme D'action
The mechanism of action of lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The cyclopentadienylidene ring can participate in π-π interactions, while the dimethylmethanamine group may engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienyllithium: A related compound with a similar cyclopentadienyl ring but without the dimethylmethanamine group.
Cyclopentadienone derivatives: Compounds with a cyclopentadienone ring structure, often used in similar applications.
N,N-Dimethylmethanamine derivatives: Compounds featuring the dimethylmethanamine group, which may exhibit similar reactivity.
Uniqueness
Lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine is unique due to the combination of the cyclopentadienylidene ring and the dimethylmethanamine group This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components
Propriétés
Numéro CAS |
113611-82-8 |
|---|---|
Formule moléculaire |
C8H10LiN |
Poids moléculaire |
127.1 g/mol |
Nom IUPAC |
lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H10N.Li/c1-9(2)7-8-5-3-4-6-8;/h3,5-7H,1-2H3;/q-1;+1 |
Clé InChI |
PXJZZOZLSSBXNE-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CN(C)C=C1C=C[C-]=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


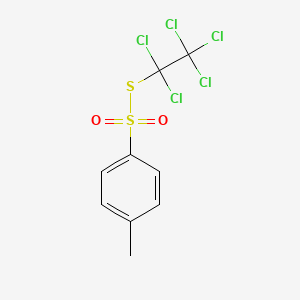
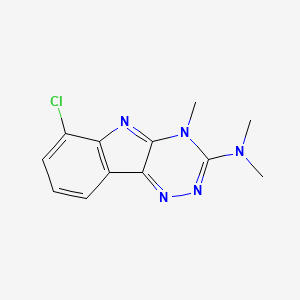

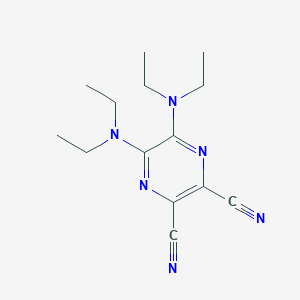
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)
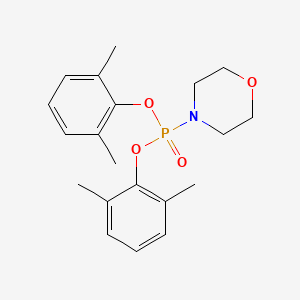
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)

![1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine](/img/structure/B14312229.png)
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)
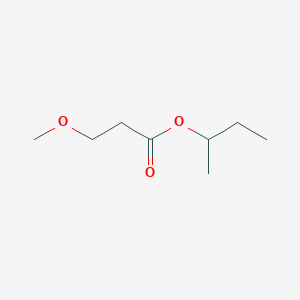
![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)
